molecular formula C24H27N3O4 B6055284 1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B6055284
M. Wt: 421.5 g/mol
InChI Key: JQMNMVWRVXZMMT-UHFFFAOYSA-N
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Description

The compound 1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic molecule featuring a piperazine core substituted with a 3,5-dimethoxybenzoyl group and a propan-1-one chain linked to an indole moiety. The indole ring, a privileged scaffold in medicinal chemistry, is known for its role in receptor binding, particularly in serotoninergic and cannabinoid systems . The 3,5-dimethoxyphenyl group introduces electron-donating substituents, which may influence solubility and electronic interactions with target proteins.

Properties

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-11-9-26(10-12-27)23(28)8-7-17-16-25-22-6-4-3-5-21(17)22/h3-6,13-16,25H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMNMVWRVXZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine moiety can be introduced through nucleophilic substitution reactions involving piperazine and a suitable electrophile.

    Coupling Reaction: The final step involves coupling the indole and piperazine derivatives using a carbonylating agent like phosgene or triphosgene under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its indole and piperazine moieties.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one likely involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various receptors, while the piperazine ring can enhance binding affinity and selectivity. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of piperazine-linked indole derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound ID/Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Reference(s)
Target Compound Piperazine + 3,5-dimethoxybenzoyl + indole-propanone ~495.5 3,5-dimethoxy, unsubstituted indole
V029-4353 () Benzyl-substituted indole + pyrrolidinyl ethylamide 511.66 Benzyl, pyrrolidine
V029-4356 () 4-Fluorophenylmethyl-indole + pyrrolidinyl ketone 486.59 4-Fluorophenyl, pyrrolidine
V013-6319 () Benzodioxolylmethyl-piperazine + 3,5-dimethoxyphenyl-indole-propanone 555.67 Benzodioxole, ethyl-indole
11a–11o () Urea-linked piperazine-thiazole derivatives with aryl substituents 466.2–602.2 Varied halogenated/electron-withdrawing groups
Smoothened Antagonist () Piperazine + pyridinyl/chlorophenyl + methylsulfonyl 436.96 Chloropyridinyl, methylsulfonyl

Key Findings from Comparative Analysis:

Urea-linked analogues () with halogenated aryl groups (e.g., 11m, MW 602.2) exhibit higher molecular weights but may enhance receptor binding through hydrophobic interactions .

Role of Indole and Piperazine Moieties: Indole derivatives (e.g., V029-4353 and V029-4356) consistently show structural flexibility, with substitutions at the indole N1 position (e.g., benzyl, fluorophenylmethyl) modulating lipophilicity and target engagement . The target compound’s unsubstituted indole may favor interactions with planar binding pockets, as seen in serotonin receptor ligands . Piperazine-linked compounds (e.g., Smoothened antagonist in ) often exhibit CNS penetration due to the piperazine group’s ability to enhance solubility and mimic endogenous amines .

Electronic and Steric Considerations :

  • The 3,5-dimethoxy groups on the benzoyl moiety in the target compound provide electron-donating effects, contrasting with halogenated analogues (e.g., 11b, 11c in ) that feature electron-withdrawing substituents. This difference may alter binding affinity in redox-sensitive targets .
  • Pyrrolidine-containing analogues (V029-4353, V029-4356) demonstrate that cyclic amines can improve metabolic stability compared to linear chains .

Biological Activity Trends: highlights that indole-derived cannabinoids with 4–6 carbon side chains exhibit optimal CB1 receptor affinity. The target compound’s propan-1-one chain (3 carbons) may limit potency compared to longer chains but could balance flexibility and steric hindrance . Urea-based compounds () show high yields (83–88%) and consistent synthetic accessibility, suggesting that the target compound’s amide/ketone linkages may offer similar robustness in synthesis .

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